molecular formula C12H22O11 B15351992 Isomaltose-13C

Isomaltose-13C

Cat. No.: B15351992
M. Wt: 343.29 g/mol
InChI Key: DLRVVLDZNNYCBX-LSMZSPPPSA-N
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Description

Isomaltose-13C is a stable isotope-labeled form of isomaltose, a disaccharide composed of two glucose molecules linked by an α-1,6-glycosidic bond. The incorporation of the carbon-13 isotope (^13C) into the molecule makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomaltose-13C can be synthesized through enzymatic methods or chemical synthesis. Enzymatic synthesis typically involves the use of enzymes such as α-glucosidase or pullulanase to cleave starch or pullulan, resulting in the formation of isomaltose. The reaction conditions include optimal pH, temperature, and enzyme concentrations to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using microorganisms engineered to produce the desired disaccharide. These methods are scalable and can produce this compound in significant quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isomaltose-13C can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecule for specific research purposes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and periodic acid (HIO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound-uronic acid.

  • Reduction: Reduction of this compound can yield isomaltitol-13C.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as this compound-phosphate.

Scientific Research Applications

Isomaltose-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic pathways and biochemical processes. Some of its applications include:

  • Metabolic Studies: Tracing the metabolic fate of glucose in various biological systems.

  • Enzyme Kinetics: Studying the activity of enzymes involved in carbohydrate metabolism.

  • Drug Development: Investigating the interaction of drugs with metabolic pathways involving glucose.

  • Nutritional Research: Analyzing the digestion and absorption of carbohydrates in the human diet.

Mechanism of Action

The mechanism by which isomaltose-13C exerts its effects largely depends on its role in metabolic studies. As a labeled glucose analog, it is metabolized by the same pathways as natural glucose, allowing researchers to track its incorporation into various biochemical compounds and pathways. The ^13C isotope provides a detectable signal in NMR and mass spectrometry, enabling detailed analysis of metabolic processes.

Comparison with Similar Compounds

  • ^13C-Glucose: A labeled form of glucose used in metabolic studies.

  • ^13C-Fructose: A labeled form of fructose used in similar applications.

  • Isomaltulose-13C: Another isomer of sucrose labeled with ^13C, used in studies of sucrose metabolism.

Isomaltose-13C is a versatile and valuable tool in scientific research, offering unique insights into carbohydrate metabolism and biochemical pathways. Its stable isotope labeling and specific glycosidic linkage make it an essential compound for various applications in chemistry, biology, medicine, and industry.

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Properties

Molecular Formula

C12H22O11

Molecular Weight

343.29 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1/i12+1

InChI Key

DLRVVLDZNNYCBX-LSMZSPPPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Origin of Product

United States

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